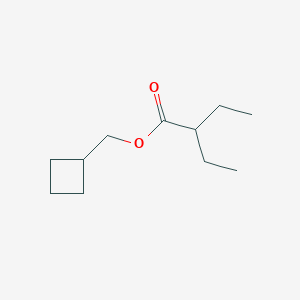
Cyclobutylmethyl 2-ethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutylmethyl 2-ethylbutanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound, specifically, is characterized by the presence of a cyclobutylmethyl group attached to a 2-ethylbutanoate moiety. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyclobutylmethyl 2-ethylbutanoate typically involves the esterification reaction between cyclobutylmethanol and 2-ethylbutanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as immobilized enzymes, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclobutylmethyl 2-ethylbutanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield cyclobutylmethanol and 2-ethylbutanoic acid.
Reduction: The ester can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: Cyclobutylmethanol and 2-ethylbutanoic acid.
Reduction: Cyclobutylmethanol and 2-ethylbutanol.
Transesterification: New esters and alcohols depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Cyclobutylmethyl 2-ethylbutanoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: The compound’s esters are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical intermediates.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of cyclobutylmethyl 2-ethylbutanoate in biological systems involves its hydrolysis to release cyclobutylmethanol and 2-ethylbutanoic acid. These metabolites can interact with various molecular targets, including enzymes and receptors, leading to potential biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with lipid membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Cyclobutylmethyl 2-ethylbutanoate can be compared with other esters, such as:
Cyclobutylmethyl acetate: Similar structure but with an acetate group instead of 2-ethylbutanoate.
Cyclobutylmethyl propanoate: Contains a propanoate group instead of 2-ethylbutanoate.
Cyclobutylmethyl butanoate: Similar but with a butanoate group.
Uniqueness: this compound is unique due to the presence of the 2-ethylbutanoate group, which imparts distinct chemical and physical properties compared to other esters. This uniqueness makes it valuable for specific applications in the flavor and fragrance industry and as a subject of chemical research.
Eigenschaften
CAS-Nummer |
90095-16-2 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
cyclobutylmethyl 2-ethylbutanoate |
InChI |
InChI=1S/C11H20O2/c1-3-10(4-2)11(12)13-8-9-6-5-7-9/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
VLEUVNXIEIWBPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(=O)OCC1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



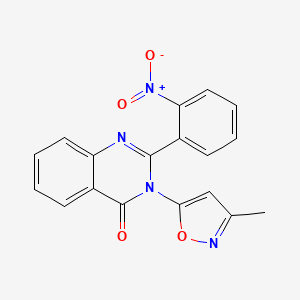
![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)
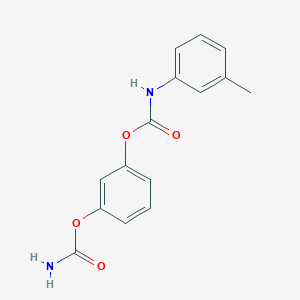
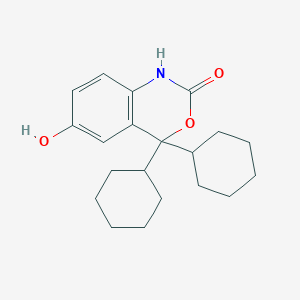
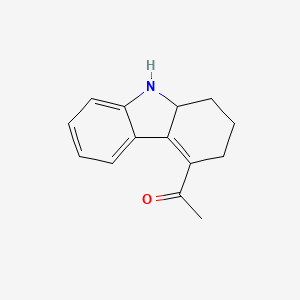
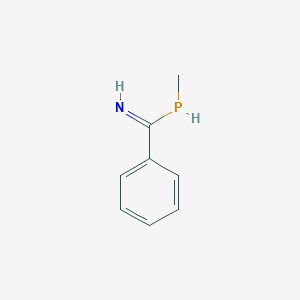
![3-[2-(Benzyloxy)ethyl]-3-methyloxetane](/img/structure/B14390041.png)
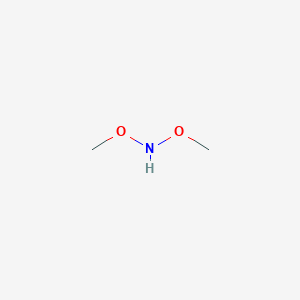
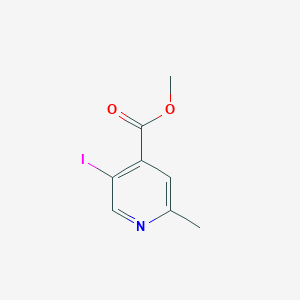
![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14390061.png)


